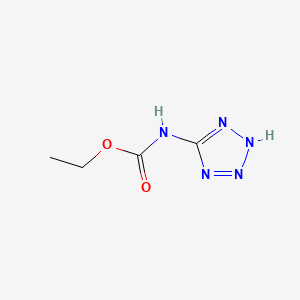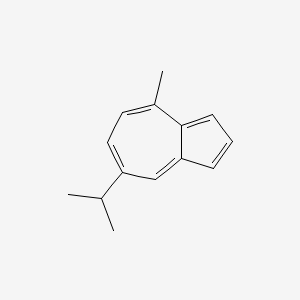
Azulene, 4-methyl-7-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 4-methyl-7-(1-methylethyl)-, typically involves the alkylation of azulene. One common method is the Friedel-Crafts alkylation, where azulene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of azulene, 4-methyl-7-(1-methylethyl)-, can be achieved through a similar alkylation process but optimized for larger quantities. This involves continuous flow reactors and more efficient catalysts to ensure high yield and purity. The process is carefully monitored to maintain the desired reaction conditions and to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Azulene, 4-methyl-7-(1-methylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or nitrating agents to form halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated azulene derivatives.
Substitution: Halogenated or nitrated azulene derivatives.
Applications De Recherche Scientifique
Azulene, 4-methyl-7-(1-methylethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its anti-inflammatory and antimicrobial properties. It is used in formulations for treating skin conditions and infections.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in cosmetics for its soothing properties and in materials science for its unique optical properties, making it useful in dyes and pigments.
Mécanisme D'action
The mechanism by which azulene, 4-methyl-7-(1-methylethyl)-, exerts its effects involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) by modulating the activity of macrophages.
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Antioxidant Action: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Azulene, 4-methyl-7-(1-methylethyl)-, is unique compared to other azulene derivatives due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Azulene: The parent compound, known for its blue color and aromatic properties.
1,4-Dimethylazulene: Another derivative with different substituents, leading to variations in reactivity and applications.
7-Isopropyl-1,4-dimethylazulene: Similar in structure but with additional methyl groups, affecting its chemical behavior and uses.
Propriétés
Numéro CAS |
13853-99-1 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
4-methyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-10H,1-3H3 |
Clé InChI |
OHJGXPGLNASSEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C2C1=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
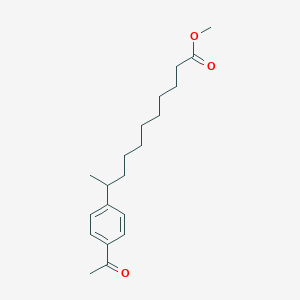
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
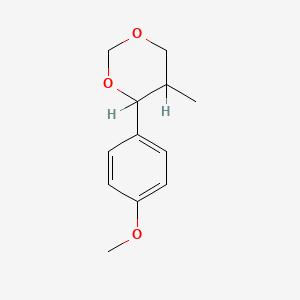
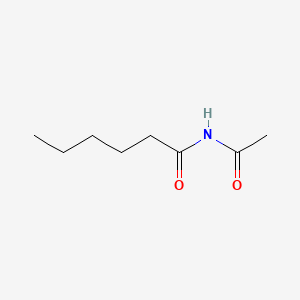

![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)


